molecular formula C20H15NO3S2 B1224059 4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No. B1224059
M. Wt: 381.5 g/mol
InChI Key: RDOICLHGZLWRBO-RQGFIEOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(2-methyl-3-phenylprop-2-enylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]benzoic acid is an amidobenzoic acid.

Scientific Research Applications

GPR35 Agonism

This compound, identified as a GPR35 agonist, has potential therapeutic applications in various disease areas, such as inflammation, metabolic disorders, nociception, and cardiovascular disease. Studies have characterized it as a high potency full agonist of human GPR35, displaying selectivity for the human receptor but showing differences in potency across species. Its agonistic action is significant due to GPR35's emerging role in physiology and pathology (Neetoo-Isseljee et al., 2013).

Antitumor Activity

Research has focused on the synthesis of related compounds with moderate antitumor activity against various malignant tumor cells. The derivatives of this compound have been shown to be particularly sensitive to certain cancer cell lines, highlighting its potential as a lead compound in anticancer drug development (Horishny & Matiychuk, 2020).

Antibacterial and Antifungal Activities

Several synthesized derivatives of this compound have been evaluated for their antibacterial and antifungal activities. These studies are crucial in identifying new compounds with potential therapeutic applications in treating infectious diseases (Patel & Patel, 2010).

Synthesis and Physicochemical Properties

Investigations into the synthesis of this compound and its derivatives have been conducted, along with assessments of their physicochemical properties. Such research is fundamental in understanding the compound's drug likeness and potential applications in pharmaceuticals (Horishny & Matiychuk, 2020).

Molecular Structure Analysis

Studies have also been conducted on the molecular structure of related compounds, focusing on their crystallographic analysis. This research provides insight into the molecular configuration and interactions, which is vital for drug design and development (Kosma, Selzer & Mereiter, 2012).

properties

Product Name

4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Molecular Formula

C20H15NO3S2

Molecular Weight

381.5 g/mol

IUPAC Name

4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C20H15NO3S2/c1-13(11-14-5-3-2-4-6-14)12-17-18(22)21(20(25)26-17)16-9-7-15(8-10-16)19(23)24/h2-12H,1H3,(H,23,24)/b13-11-,17-12-

InChI Key

RDOICLHGZLWRBO-RQGFIEOQSA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Reactant of Route 2
4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Reactant of Route 3
4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Reactant of Route 4
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4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Reactant of Route 5
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Reactant of Route 5
4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Reactant of Route 6
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4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

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